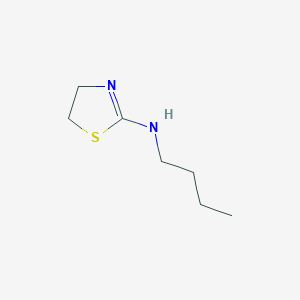

N-butyl-4,5-dihydro-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

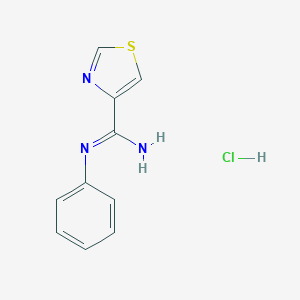

N-butyl-4,5-dihydro-1,3-thiazol-2-amine is an organic compound with the molecular formula C7H14N2S . It is part of the thiazole family, which are organic five-aromatic ring compounds . Thiazoles are known for their various pharmaceutical applications .

Molecular Structure Analysis

The molecular weight of N-butyl-4,5-dihydro-1,3-thiazol-2-amine is 158.27 g/mol . The InChI representation of the molecule isInChI=1S/C7H14N2S/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3, (H,8,9) . The Canonical SMILES representation is CCCCNC1=NCCS1 . Physical And Chemical Properties Analysis

N-butyl-4,5-dihydro-1,3-thiazol-2-amine has a molecular weight of 158.27 g/mol, an XLogP3-AA of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 158.08776963 g/mol . The topological polar surface area is 49.7 Ų .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Thiazole derivatives, including N-butyl-4,5-dihydro-1,3-thiazol-2-amine, have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as heart disease and cancer.

Analgesic and Anti-inflammatory Activities

Some compounds related to the thiazole scaffold have been found to act as analgesic and anti-inflammatory agents . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new pain relief and anti-inflammatory medications .

Antimicrobial and Antifungal Activities

Thiazole derivatives have been found to exhibit antimicrobial and antifungal properties . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new antimicrobial and antifungal medications .

Antiviral Activity

Thiazole derivatives have also been found to exhibit antiviral properties . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new antiviral medications .

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective properties . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new neuroprotective medications .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to exhibit antitumor or cytotoxic properties . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new antitumor or cytotoxic medications . In fact, some thiazole derivatives have demonstrated potent effects on prostate cancer .

Antidiabetic Activity

Thiazoles have been found to exhibit antidiabetic properties . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new antidiabetic medications .

Anti-Alzheimer Activity

Thiazoles have been found to exhibit anti-Alzheimer properties . This suggests that N-butyl-4,5-dihydro-1,3-thiazol-2-amine could potentially be used in the development of new anti-Alzheimer medications .

Wirkmechanismus

Target of Action

N-butyl-4,5-dihydro-1,3-thiazol-2-amine, also known as Butyl-(4,5-dihydro-thiazol-2-yl)-amine, is a compound that belongs to the group of azole heterocycles known as thiazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

N-butyl-4,5-dihydro-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2S/c1-2-3-4-8-7-9-5-6-10-7/h2-6H2,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCCCOIMYNLNEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NCCS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397249 |

Source

|

| Record name | N-Butyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24825500 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-butyl-4,5-dihydro-1,3-thiazol-2-amine | |

CAS RN |

13846-59-8 |

Source

|

| Record name | N-Butyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-](/img/structure/B84913.png)